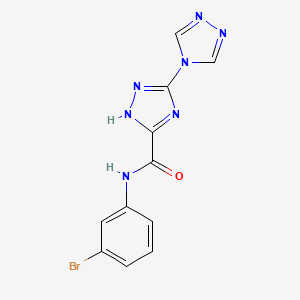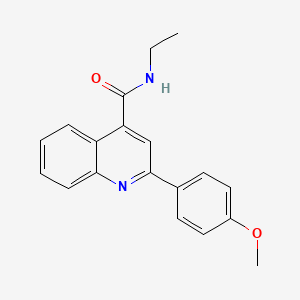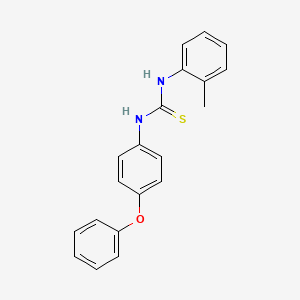
N-(2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a chemical compound that has gained significant attention in the field of scientific research. MPTU is a thiourea derivative that has been widely studied due to its potential applications in various areas, including medicine, agriculture, and industry.
科学研究应用
MPTU has been extensively studied for its potential applications in various fields of scientific research. In medicine, MPTU has been investigated for its anti-cancer properties. Studies have shown that MPTU can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. MPTU has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
In agriculture, MPTU has been studied for its potential use as a herbicide. Studies have shown that MPTU can effectively control the growth of weeds, making it a potential alternative to traditional herbicides.
In industry, MPTU has been investigated for its use as a polymer stabilizer. Studies have shown that MPTU can effectively stabilize polymers, making it a potential candidate for use in the production of various plastic products.
作用机制
The mechanism of action of MPTU is not fully understood. However, studies have suggested that MPTU may exert its effects by inhibiting the activity of certain enzymes, such as tyrosine kinases, which are involved in cell proliferation and differentiation. MPTU may also exert its effects by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects. In cancer cells, MPTU has been shown to inhibit cell growth and induce apoptosis. Inflammatory cells, MPTU has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In weed cells, MPTU has been shown to inhibit the growth of weeds by interfering with the plant's ability to synthesize proteins.
实验室实验的优点和局限性
One advantage of using MPTU in lab experiments is its potential as a selective inhibitor of certain enzymes. MPTU has been shown to selectively inhibit the activity of certain tyrosine kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes.
One limitation of using MPTU in lab experiments is its potential toxicity. Studies have shown that MPTU can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for research on MPTU. One area of research could focus on the development of MPTU derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the identification of new targets for MPTU, which could expand its potential applications in various fields of scientific research. Additionally, further studies could be conducted to investigate the potential use of MPTU in combination with other drugs or therapies for the treatment of cancer and other diseases.
合成方法
The synthesis of MPTU can be achieved through several methods. One of the most common methods involves the reaction of 2-methylphenyl isothiocyanate with 4-phenoxyaniline in the presence of a base, such as potassium hydroxide, to yield MPTU. Another method involves the reaction of 2-methylphenyl isocyanate with 4-phenoxyphenyl thiocyanate in the presence of a catalyst, such as triethylamine, to produce MPTU.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-7-5-6-10-19(15)22-20(24)21-16-11-13-18(14-12-16)23-17-8-3-2-4-9-17/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXLNKCQHLVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)
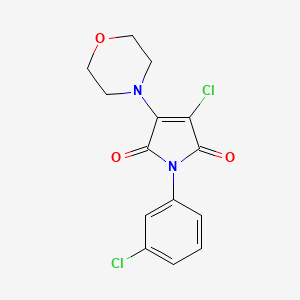
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)
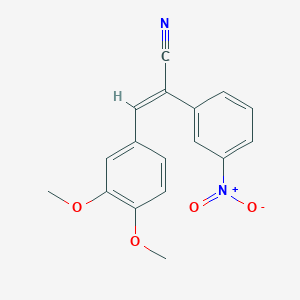
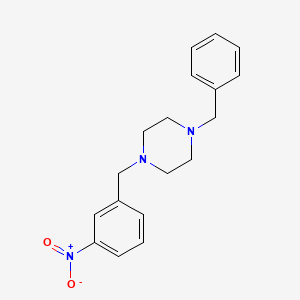
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)
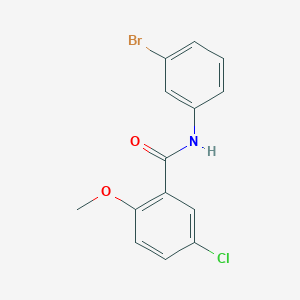
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
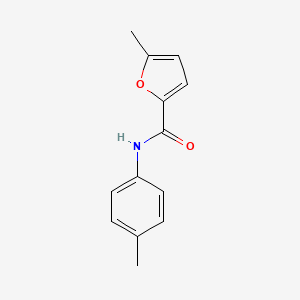
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)
